5-Amino-4-carboxamidoimidazole ribonucleótido

Descripción general

Descripción

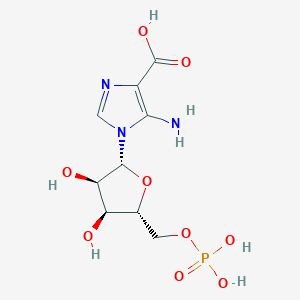

5-Aminoimidazol-4-carboxamida ribonucleótido (CAIR) es un intermedio en la biosíntesis de purinas, que son componentes esenciales de los ácidos nucleicos. CAIR juega un papel crucial en la formación de monofosfato de inosina, un precursor del monofosfato de adenosina y el monofosfato de guanosina. Este compuesto también es conocido por su capacidad para activar la proteína quinasa activada por AMP (AMPK), lo que lo hace significativo en la regulación metabólica y las posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

CAIR tiene una amplia gama de aplicaciones de investigación científica:

Química: CAIR se utiliza como intermedio en la síntesis de nucleótidos de purina, que son esenciales para la síntesis de ADN y ARN.

Biología: CAIR se estudia por su papel en las vías metabólicas y su capacidad para activar la proteína quinasa activada por AMP (AMPK), que está involucrada en la homeostasis de la energía celular.

Medicina: CAIR y sus derivados se están explorando por sus posibles aplicaciones terapéuticas en el tratamiento de trastornos metabólicos, como la diabetes y la obesidad, debido a su capacidad para modular la actividad de la AMPK.

Mecanismo De Acción

CAIR ejerce sus efectos principalmente a través de la activación de la proteína quinasa activada por AMP (AMPK). AMPK es un regulador clave de la homeostasis de la energía celular, y su activación conduce a un aumento de la absorción de glucosa, la oxidación de ácidos grasos y la biogénesis mitocondrial. CAIR activa la AMPK imitando el monofosfato de adenosina, uniéndose al complejo AMPK e induciendo un cambio conformacional que mejora su actividad. Esta activación desencadena una cascada de vías de señalización descendentes que regulan varios procesos metabólicos .

Análisis Bioquímico

Biochemical Properties

Carboxyaminoimidazole ribotide is involved in the de novo synthesis of purines. It is formed by the enzyme phosphoribosylaminoimidazole carboxylase, which catalyzes the conversion of 5-aminoimidazole ribotide to carboxyaminoimidazole ribotide . This compound interacts with various enzymes and proteins, including phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazole succinocarboxamide synthase, which further convert it into other intermediates in the purine biosynthesis pathway . These interactions are essential for the proper functioning of the purine biosynthesis pathway and the maintenance of cellular nucleotide pools.

Cellular Effects

Carboxyaminoimidazole ribotide influences various cellular processes, including cell division and growth. It plays a critical role in maintaining the cellular pool of purines, which are necessary for DNA and RNA synthesis . Disruptions in the levels of carboxyaminoimidazole ribotide can lead to impaired cell division and growth, potentially causing neurological impairments and other cellular dysfunctions . Additionally, carboxyaminoimidazole ribotide may impact cell signaling pathways and gene expression by modulating the availability of purine nucleotides .

Molecular Mechanism

At the molecular level, carboxyaminoimidazole ribotide exerts its effects by participating in the purine biosynthesis pathway. It binds to and is converted by specific enzymes, such as phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazole succinocarboxamide synthase . These enzymes facilitate the conversion of carboxyaminoimidazole ribotide into subsequent intermediates, ultimately leading to the production of inosine monophosphate, a precursor for adenine and guanine nucleotides . This process is essential for maintaining the balance of purine nucleotides within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of carboxyaminoimidazole ribotide can vary depending on the conditions. Studies have shown that carboxyaminoimidazole ribotide is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or extreme temperatures . Long-term effects of carboxyaminoimidazole ribotide on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure can lead to alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of carboxyaminoimidazole ribotide vary with different dosages in animal models. At low doses, carboxyaminoimidazole ribotide supports normal cellular function and purine biosynthesis . At high doses, it can cause toxic effects, including disruptions in cellular metabolism and potential neurological impairments . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

Carboxyaminoimidazole ribotide is a key intermediate in the de novo purine biosynthesis pathway. It is synthesized from 5-aminoimidazole ribotide by the enzyme phosphoribosylaminoimidazole carboxylase . This compound is further converted into other intermediates, such as succinylaminoimidazolecarboxamide ribotide, by phosphoribosylaminoimidazole succinocarboxamide synthase . These metabolic pathways are essential for the production of purine nucleotides, which are crucial for DNA and RNA synthesis .

Transport and Distribution

Within cells, carboxyaminoimidazole ribotide is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular compartments . The localization and accumulation of carboxyaminoimidazole ribotide within cells are influenced by these interactions, ensuring that it reaches the necessary sites for purine biosynthesis .

Subcellular Localization

Carboxyaminoimidazole ribotide is primarily localized in the cytoplasm, where it participates in the purine biosynthesis pathway . It may also be found in other cellular compartments, such as the nucleus, depending on the specific cellular context and requirements . The subcellular localization of carboxyaminoimidazole ribotide is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de CAIR generalmente implica la conversión de 5-aminoimidazol ribonucleótido (AIR) a CAIR mediante la acción de la fosforibosil aminoimidazol carboxilasa. Esta enzima cataliza la carboxilación de AIR para formar CAIR. Las condiciones de reacción generalmente requieren una solución acuosa tamponada con un rango de pH de 7.5 a 8.5 y una temperatura de alrededor de 37 °C .

Métodos de Producción Industrial

La producción industrial de CAIR se puede lograr mediante métodos biotecnológicos que involucran microorganismos genéticamente modificados. Estos microorganismos están diseñados para sobreexpresar las enzimas requeridas para la biosíntesis de CAIR, lo que permite la producción a gran escala. El proceso implica fermentación, seguida de pasos de purificación como la cromatografía para aislar el compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones

CAIR experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: CAIR puede oxidarse para formar varios derivados, que pueden tener diferentes actividades biológicas.

Reducción: La reducción de CAIR puede conducir a la formación de análogos reducidos, que pueden usarse en diferentes vías bioquímicas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio. Las reacciones se llevan a cabo típicamente en soluciones acuosas a temperatura ambiente.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio, a menudo en solventes orgánicos como etanol o tetrahidrofurano.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de CAIR, que se pueden usar en aplicaciones bioquímicas y farmacéuticas adicionales .

Comparación Con Compuestos Similares

Compuestos Similares

Monofosfato de Adenosina (AMP): Al igual que CAIR, AMP está involucrado en el metabolismo energético y puede activar AMPK.

Monofosfato de Inosina (IMP): IMP es un precursor tanto del monofosfato de adenosina como del monofosfato de guanosina, similar a CAIR.

Monofosfato de Guanosina (GMP): GMP es otro nucleótido de purina que comparte similitudes estructurales con CAIR.

Singularidad de CAIR

CAIR es único en su papel específico como intermedio en la vía de biosíntesis de purinas y su capacidad para activar la proteína quinasa activada por AMP. Esta doble funcionalidad lo convierte en un compuesto valioso tanto en la investigación bioquímica como en las posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O9P/c10-7-4(9(15)16)11-2-12(7)8-6(14)5(13)3(21-8)1-20-22(17,18)19/h2-3,5-6,8,13-14H,1,10H2,(H,15,16)(H2,17,18,19)/t3-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVULMDJZXYMSG-ZIYNGMLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208716 | |

| Record name | 4-Carboxy-5-aminoimidazole ribonucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6001-14-5 | |

| Record name | CAIR | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6001-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboxyaminoimidazole ribotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006001145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Carboxy-5-aminoimidazole ribonucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBOXYAMINOIMIDAZOLE RIBOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MA501Z5DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

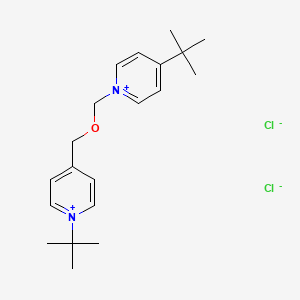

Feasible Synthetic Routes

Q1: What is the significance of the 2'-hydroxyl group in Carboxyaminoimidazole Ribotide (CAIR) for its interaction with Phosphoribosyl-aminoimidazole-succinocarboxamide-synthetase (SAICAR-synthetase)?

A1: Research suggests that the presence of the 2'-hydroxyl group in the ribose fragment of CAIR is not an absolute requirement for the enzymatic reaction with SAICAR-synthetase. [] This finding was based on studies exploring the substrate specificity of SAICAR-synthetase from Saccharomyces cerevisiae yeast using various CAIR analogs. Interestingly, 2'-deoxy-CAIR, lacking the 2'-hydroxyl group, functions as a substrate for yeast SAICAR-synthetase as well as for its avian liver and human erythrocyte counterparts. [] This suggests that modifications at the 2' position of the ribose moiety might be tolerated, opening avenues for developing CAIR analogs with altered functionalities.

Q2: Can you elaborate on the use of CAIR analogs in studying Phosphoribosyl aminoimidazole carboxylase from Saccharomyces cerevisiae?

A2: While the provided abstracts don't delve into the specifics of utilizing CAIR analogs for studying Phosphoribosyl aminoimidazole carboxylase, they highlight the importance of CAIR in its activity determination. [, ] This implies that CAIR, or its analogs, could be employed as tools to investigate the enzyme's kinetics, inhibition profiles, and potential mechanisms of action. Further research focusing on the interaction of various CAIR analogs with this enzyme would be needed to understand its substrate specificity and potential applications in research and drug discovery.

Q3: What are the implications of the discovery that certain aspartic acid analogs can serve as alternative substrates for SAICAR-synthetase?

A3: Research indicates that L-malic acid, β-threo-oxy-aspartic acid, β-threo-fluoro-aspartic acid, and alanosine, all aspartic acid analogs, can act as substrates for yeast SAICAR-synthetase. [] This finding is particularly interesting as it suggests a potential role for malate as an alternative substrate for the SAICAR-synthetase reaction in vivo. [] This discovery may have significant implications for understanding metabolic pathways and potential points of regulation in yeast and other organisms. Further investigations are necessary to confirm the in vivo relevance of malate utilization by SAICAR-synthetase and its potential impact on cellular processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1-cyclohexyl-3-pyrrolo[3,2-b]quinoxalinecarboxylic acid ethyl ester](/img/structure/B1219592.png)

![2-Pyridinepropanoic acid, 3-carboxy-alpha,beta-dimethyl-, [S-(R*,R*)]-](/img/structure/B1219594.png)

![2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline](/img/structure/B1219600.png)

![[2,3-Dichloro-4-(2-methylbutanoyl)phenoxy]acetic acid](/img/structure/B1219613.png)